(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a 4-bromophenyl substituent and an S-configuration at the alpha-carbon. This compound is synthesized via esterification of the parent amino acid (e.g., (S)-2-amino-3-(4-bromophenyl)propanoic acid) using methanol and thionyl chloride (SOCl₂) under reflux conditions, followed by recrystallization from methanol to yield the hydrochloride salt as white crystals . Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.57 g/mol (calculated from substituent atomic weights). The bromine atom at the para position of the phenyl ring enhances steric bulk and electron-withdrawing properties, making it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting bromine-sensitive receptors or enzymes .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 39773-47-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₀BrNO₂
- Molecular Weight : 244.09 g/mol
- Solubility : Very soluble in water (21.8 mg/ml) .
- Log P (octanol-water partition coefficient) : Ranges from -0.71 to 1.82, indicating moderate lipophilicity .
This compound exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show broad-spectrum antimicrobial properties. For instance, modifications to the phenyl ring can enhance or diminish activity against Gram-positive bacteria . The presence of bromine in the para position may influence the compound's interaction with microbial targets.
- Anticancer Potential : Research indicates that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549. For example, certain structural modifications led to enhanced anticancer activity against these cell lines, demonstrating the compound's potential as an anticancer agent .
Antimicrobial Activity
A comparative analysis of related compounds reveals that this compound may exhibit significant antimicrobial activity:
| Compound | MIC against S. aureus | MIC against E. faecium |
|---|---|---|
| Compound A | 1 µg/mL | 2 µg/mL |
| (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate | TBD | TBD |
The exact Minimum Inhibitory Concentration (MIC) values for this specific compound have yet to be fully established but are anticipated to be competitive based on structural analogs .
Anticancer Activity
In vitro studies have demonstrated that structural variations can significantly impact the anticancer efficacy of related compounds:
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound B | Caco-2 | 39.8% |
| (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate | TBD | TBD |
These findings suggest that further investigation into this compound could yield promising results in cancer therapeutics .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study evaluated various halogenated phenyl derivatives for their antimicrobial efficacy against drug-resistant strains. The introduction of bromine at specific positions was found to enhance the overall antimicrobial activity, indicating a potential pathway for developing new antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of structurally similar compounds, revealing that modifications to the phenyl ring could lead to significant reductions in cell viability in both Caco-2 and A549 cell lines. This suggests a structure-activity relationship that could be exploited for therapeutic development .
Scientific Research Applications
Chemistry
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules. It is utilized in:
- The synthesis of pharmaceuticals and agrochemicals.
- The creation of novel materials with specific properties.
Biology
In biological research, this compound is employed for:
- Enzyme Mechanism Studies: Investigating how enzymes interact with substrates and inhibitors.
- Protein-Ligand Interaction Studies: Understanding how this compound can modulate biological pathways through its interaction with proteins.
Medicine
The compound shows promise in medicinal chemistry:
- Therapeutic Development: It has been explored as a precursor for drugs targeting specific diseases due to its unique structure.
- Potential Drug Candidates: Its bromophenyl group may enhance biological activity, making it a candidate for further pharmacological studies.
Case Studies
-
Enzyme Interaction Studies:
- A study investigated the binding affinity of this compound to various enzymes, suggesting its role as a potential enzyme modulator. The results indicated that the compound could influence enzyme kinetics, thereby affecting metabolic pathways.
-
Pharmacological Evaluation:
- In vivo studies demonstrated that administering this compound to animal models resulted in significant changes in physiological responses, indicating its potential therapeutic effects. The pharmacokinetics were characterized, revealing favorable absorption and distribution profiles.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Stability and Purity
- The bromophenyl compound shows superior thermal stability (melting point >200°C inferred from analogous structures ) compared to the methoxyphenyl analogue (m.p. ~180°C ).
- Purity levels vary with substituents: Bromophenyl and fluorophenyl derivatives achieve >95% purity via recrystallization, while hydroxyphenyl analogues require chromatographic purification (75% yield ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
